molecular formula C21H17NO4 B5378007 3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one

3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one

Cat. No. B5378007
M. Wt: 347.4 g/mol
InChI Key: RUJTXVQRFCYYDG-CSKARUKUSA-N
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Description

3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one, also known as DMNPFA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a yellowish-orange powder that is soluble in organic solvents and has a molecular weight of 357.41 g/mol.

Scientific Research Applications

3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one has been studied for its potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. In organic electronics, 3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one has been used as a building block for the synthesis of new organic semiconductors with improved properties such as high charge mobility and stability. In materials science, 3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation. In medicinal chemistry, 3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one is not fully understood. However, studies have suggested that 3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. 3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one has also been shown to induce oxidative stress in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one can induce apoptosis in cancer cells, and can also inhibit the growth and proliferation of cancer cells. 3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one has also been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases. However, more research is needed to fully understand the biochemical and physiological effects of 3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one for lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. 3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one is also stable under ambient conditions, which makes it easy to handle and store. However, one of the limitations of 3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one. One area of interest is the development of new organic semiconductors based on 3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one for use in electronic devices. Another area of interest is the synthesis of new MOFs using 3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one as a precursor, with potential applications in gas storage and separation. In addition, further research is needed to fully understand the anticancer activity of 3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one and its potential as an anticancer agent.

Synthesis Methods

3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one can be synthesized using a multistep process that involves the reaction of 4,5-dimethyl-2-nitrobenzaldehyde with furfural in the presence of a base, followed by the reaction of the resulting product with acetophenone in the presence of an acid catalyst. The final product is obtained after purification using column chromatography. The yield of 3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one is typically around 40-50%.

properties

IUPAC Name

(E)-3-[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-14-12-18(19(22(24)25)13-15(14)2)21-11-9-17(26-21)8-10-20(23)16-6-4-3-5-7-16/h3-13H,1-2H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJTXVQRFCYYDG-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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